VU0467154

Descripción general

Descripción

VU0467154 es un compuesto orgánico sintético que actúa como un modulador alostérico positivo del subtipo M4 del receptor muscarínico de acetilcolina. Este receptor es parte de la familia de receptores acoplados a proteínas G y está involucrado en varios procesos fisiológicos, incluida la función cognitiva y la modulación de la liberación de neurotransmisores. This compound fue desarrollado inicialmente por la Universidad de Vanderbilt y ha demostrado aplicaciones terapéuticas potenciales en el tratamiento de trastornos cognitivos y esquizofrenia .

Métodos De Preparación

La síntesis de VU0467154 involucra múltiples pasos, comenzando con la preparación de la estructura central de tieno[2,3-c]piridazina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de tieno[2,3-c]piridazina: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Funcionalización: Introducción de grupos funcionales como amino, metilo y carboxamida al núcleo de la estructura.

Modificaciones finales: Adición del grupo trifluorometilsulfonilfenilo a la estructura central.

Las condiciones de reacción para estos pasos a menudo involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

VU0467154 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los grupos amino y carboxamida.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Preclinical Studies

- Cognitive Function : VU0467154 has been shown to improve performance in tasks assessing associative learning and memory. In wild-type mice, administration of this compound enhanced acquisition in both contextual and cue-mediated fear conditioning tasks .

- Behavioral Impairment Reversal : The compound effectively reversed hyperlocomotion induced by MK-801, indicating its potential as an antipsychotic agent .

- Anxiety and Social Behavior : In models such as Mecp2 +/– mice, this compound demonstrated efficacy in improving anxiety-related behaviors and social preferences, suggesting broader applications in mood disorders .

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that enhance its utility in research:

- Half-Life : The compound has a half-life of approximately 5.7 hours in rats, allowing for sustained effects after administration .

- Bioavailability : Oral administration yields high bioavailability (61%), which is crucial for effective dosing in studies .

- Distribution : The compound shows moderate distribution to the brain, with a brain-to-plasma partition coefficient indicating effective central nervous system penetration .

Selectivity and Off-Target Effects

This compound has been assessed for selectivity against a wide array of potential off-target receptors. In extensive binding assays involving 57 different targets, it exhibited minimal off-target activity, primarily affecting the adenosine transporter at high concentrations. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional antipsychotics .

Case Study 1: Schizophrenia Model

In a series of experiments utilizing the MK-801 model of schizophrenia, this compound was administered to evaluate its effects on cognitive deficits. Results indicated significant improvements in cognitive performance metrics compared to control groups treated with MK-801 alone. The findings suggest that M4 modulation could be a viable strategy for addressing cognitive impairments associated with schizophrenia .

Case Study 2: Anxiety Disorders

Research involving Mecp2 +/– mice highlighted this compound's efficacy in ameliorating anxiety-like behaviors. Behavioral assays demonstrated that treatment led to increased social interaction and reduced anxiety responses compared to untreated controls. This positions this compound as a potential candidate for treating anxiety disorders .

Mecanismo De Acción

VU0467154 ejerce sus efectos uniéndose al subtipo M4 del receptor muscarínico de acetilcolina y mejorando la respuesta a la acetilcolina. Esta modulación alostérica positiva aumenta la afinidad del receptor por la acetilcolina, lo que lleva a una señalización mejorada. Los objetivos moleculares involucrados incluyen los sitios de unión ortostérica y alostérica del receptor, que interactúan para estabilizar el complejo receptor-ligando y promover las vías de señalización descendentes .

Comparación Con Compuestos Similares

VU0467154 es único en su alta selectividad y potencia como modulador alostérico positivo del subtipo M4 del receptor muscarínico de acetilcolina. Compuestos similares incluyen:

LY2033298: Otro modulador alostérico positivo del subtipo M4 del receptor muscarínico de acetilcolina.

VU0476406: Un compuesto estrechamente relacionado con propiedades farmacológicas similares pero optimizado para estudios in vivo en primates no humanos.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus perfiles farmacocinéticos y aplicaciones específicas .

Actividad Biológica

VU0467154 is a potent positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in cognitive enhancement and the treatment of neuropsychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant preclinical studies.

Overview of this compound

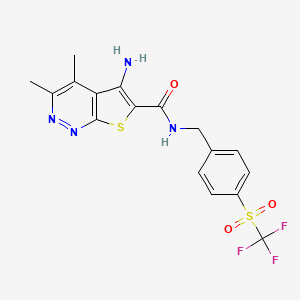

This compound, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is characterized by its selective modulation of M4 receptors. It enhances the receptor's response to acetylcholine (ACh) without directly activating it. The compound exhibits an EC50 value of 17.7 nM, indicating strong potency in potentiating M4 receptor signaling compared to other known M4 PAMs .

Positive Allosteric Modulation

this compound acts by increasing the efficacy of ACh at the M4 receptor. It does not compete with ACh for binding but rather stabilizes the receptor in an active conformation, enhancing its signaling capabilities. This mechanism is crucial for its cognitive-enhancing effects observed in various animal models .

Pharmacokinetics

In pharmacokinetic studies, this compound demonstrated an elimination half-life of approximately 4.7 hours following a single intraperitoneal (IP) dose of 1 mg/kg in mice. Multiple dosing regimens have shown that steady-state concentrations can be achieved without significant alterations in metabolic clearance .

Cognitive Enhancement

Several studies have evaluated the cognitive-enhancing effects of this compound:

- Memory Acquisition : In a study involving wild-type mice, this compound significantly improved performance in memory tasks, such as cue-mediated conditioned freezing assays. The compound was administered daily over ten days at doses ranging from 0.3 to 10 mg/kg, with notable enhancements observed at 3 mg/kg .

- Reversal of MK-801 Effects : this compound effectively reversed cognitive deficits induced by MK-801, a noncompetitive NMDA antagonist. This suggests its potential utility in treating cognitive impairments associated with schizophrenia and other disorders .

Behavioral Studies

This compound has been shown to modulate various behavioral responses:

- Hyperlocomotion Reversal : The compound successfully reversed amphetamine-induced hyperlocomotion in rats, demonstrating its ability to counteract stimulant-induced behavioral changes .

- Effects on Parkinsonian Models : In hemiparkinsonian rat models, local infusion of this compound into the rostral pedunculopontine nucleus did not significantly affect levodopa-induced dyskinesias (LID), suggesting that while it has cognitive benefits, its role in motor function modulation may be limited .

Comparative Efficacy

The efficacy and selectivity of this compound compared to other M4 PAMs have been documented:

| Compound | EC50 (nM) | Maximal Response (%) | Species Selectivity |

|---|---|---|---|

| This compound | 17.7 | 68 | Rat > Human > Cyno |

| LY2033298 | 646 | 67 | Lower than this compound |

| VU0152100 | 257 | 69 | Lower than this compound |

This table illustrates that this compound possesses superior potency and efficacy compared to other M4 PAMs, making it a valuable candidate for further research and potential clinical applications .

Propiedades

IUPAC Name |

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFKIFLJPECRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.